N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine carboxamides This compound is characterized by the presence of a morpholinopyrimidine moiety attached to a pyrazine carboxamide structure
Mechanism of Action
Mode of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra
Biochemical Pathways
Related compounds have shown potential fungicidal activities , suggesting that this compound may also interact with biochemical pathways related to fungal growth and proliferation.
Result of Action
Related compounds have shown potential fungicidal activities , suggesting that this compound may also have similar effects.
Preparation Methods
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine carboxamide core. One common method involves the reaction of pyrazine-2-carboxylic acid with appropriate reagents to form the carboxamide derivative. The morpholinopyrimidine moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization .
Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability .
Chemical Reactions Analysis
N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Comparison with Similar Compounds
N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamide: This compound also exhibits fungicidal activities and has been studied for its potential as a fungicidal agent.
4,6-dimorpholino-N-(2-(4-morpholinopyrimidin-2-ylamino)ethyl)-1,3,5-triazin-2-amine: This compound has shown activity against Plasmodium falciparum and is used in antimalarial research.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields .
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c21-14(11-9-15-3-4-16-11)18-10-12-17-2-1-13(19-12)20-5-7-22-8-6-20/h1-4,9H,5-8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFYJNJUQLAWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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